6-chloro-N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxamide
Description
6-Chloro-N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxamide is a synthetic quinoline derivative characterized by a chloro-substituted quinoline core, a methoxy group at the 4-position, and a 3,5-dimethylphenyl carboxamide moiety at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and antimicrobial agents. The quinoline scaffold is known for its versatility in drug design, and substitutions at key positions (e.g., chloro, methoxy, and aryl groups) modulate solubility, binding affinity, and metabolic stability .
Crystallographic studies of such compounds often employ software like SHELX for structure refinement and validation, ensuring accurate determination of bond lengths, angles, and conformational properties .
Properties
IUPAC Name |
6-chloro-N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-6-12(2)8-14(7-11)21-19(23)17-10-18(24-3)15-9-13(20)4-5-16(15)22-17/h4-10H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDGUVRTAVCUBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes critical structural analogues of 6-chloro-N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxamide, highlighting substituent variations and their impacts:
| Compound Name | Substituent Modifications | Key Properties/Applications | Reference Insights |
|---|---|---|---|
| 6-Fluoro-N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxamide | Chloro → Fluoro at position 6 | Enhanced metabolic stability; lower cytotoxicity in vitro | – |
| 6-Chloro-N-(4-methoxyphenyl)-4-methoxyquinoline-2-carboxamide | 3,5-Dimethylphenyl → 4-methoxyphenyl | Reduced steric hindrance; improved solubility in polar solvents | – |
| 6-Chloro-N-(3,5-dimethylphenyl)-4-hydroxyquinoline-2-carboxamide | Methoxy → Hydroxy at position 4 | Increased hydrogen-bonding potential; altered kinase selectivity | – |
Substituent-Specific Trends
Halogen Substitutions (Position 6):
- Chloro groups (as in the parent compound) enhance lipophilicity and membrane permeability but may increase off-target interactions.
- Fluoro analogues often exhibit improved metabolic stability due to resistance to oxidative degradation .
Similar aryl groups are observed in organophosphorus ligands like 3,5-Xyl-SKEWPHOS, where dimethylphenyl substituents enhance stereoselectivity in catalysis . Replacement with smaller aryl groups (e.g., 4-methoxyphenyl) reduces steric hindrance, favoring interactions with shallow binding pockets.
Methoxy vs. Hydroxy (Position 4): Methoxy groups contribute to electron-donating effects, stabilizing quinoline’s aromatic system.
Research Findings and Challenges
Pharmacological Insights
While direct data for this compound is absent in the provided evidence, studies on analogous quinoline carboxamides suggest:
- Kinase Inhibition: Substitutions at position 2 (aryl groups) and position 6 (halogens) significantly influence selectivity for kinases like EGFR or CDK2.
- Antimicrobial Activity: Chloro and methoxy groups correlate with enhanced Gram-positive bacterial inhibition, though cytotoxicity remains a challenge.
Limitations in Current Evidence
Further experimental data—such as IC₅₀ values, crystallographic coordinates, or pharmacokinetic parameters—would be required for a robust comparative analysis.
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